Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a chemical compound characterized by its unique bicyclic structure, which features a diazabicyclo[3.2.1]octane core. Its molecular formula is , and it has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The compound is classified as a bicyclic amine and is structurally related to tropane alkaloids, which are known for their biological activity and therapeutic potential.
The synthesis of Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Typical parameters include:
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate features a bicyclic structure that includes:
The compound's molecular weight is approximately . Its structural representation can be described using various notations:
InChI=1S/C14H18N2O2/c1-15-11-5-6-12(16(15)7-11)10(18)14(19)17-8-9-4-3/h5-7H,8-10H2,1-4H3,(H,17,19)
CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate can participate in several types of chemical reactions:
The choice of reagents and conditions significantly impacts the reaction pathways and products formed:
The mechanism of action for Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate is not fully elucidated but is believed to involve interactions with neurotransmitter systems due to its structural similarity to tropane alkaloids.
Research indicates that compounds with similar structures often modulate neurotransmitter pathways, particularly those involving acetylcholine and dopamine receptors, potentially influencing cognitive functions or exhibiting psychoactive properties.
The compound exhibits stability under standard conditions but may be sensitive to extreme pH levels or strong oxidizing agents.
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate has several scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and materials science, with potential implications in drug discovery and development strategies aimed at enhancing therapeutic efficacy.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0